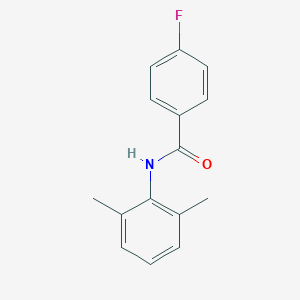
N-(2,6-Dimethylphenyl)-4-fluorobenzamide
Cat. No. B386335
Key on ui cas rn:
117805-18-2
M. Wt: 243.28g/mol
InChI Key: PPHAWSMBIZATSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09065061B2
Procedure details


First, 18.7 g of dimethylaniline, 15.6 g of triethylamine, and 150 mL of tetrahydrofuran (THF) were put in a 500 mL three-neck flask, and stirred to be mixed. This mixed solution was cooled in ice, and a mixed solution of 24.6 g of 4-fluorobenzoyl chloride and 50 mL of THF was dripped to be mixed. The temperature of the reaction solution was increased to room temperature, and the solution was stirred at room temperature for 2 hours to be reacted. After the reaction, this mixture was dissolved in chloroform, and washed with water and then a saturated aqueous solution of sodium hydrogen carbonate. After the washing, anhydride magnesium sulfate was added to the resulting organic layer for drying. After the drying, the mixture was subjected to gravity filtration, and the filtrate was concentrated to give a solid. This solid was washed with hexane, so that 38 g of N-(2,6-dimethylphenyl)-4-fluorobenzamide was prepared as a white solid with a yield of 100%. The synthetic scheme of Step 1 is shown by (a-14).






Yield
100%
Identifiers


|
REACTION_CXSMILES
|
CN(C)[C:3]1[CH:8]=[CH:7]C=[CH:5][CH:4]=1.C([N:12]([CH2:15][CH3:16])CC)C.O1CCC[CH2:18]1.[F:22][C:23]1[CH:31]=[CH:30][C:26]([C:27](Cl)=[O:28])=[CH:25][CH:24]=1>C(Cl)(Cl)Cl>[CH3:7][C:8]1[CH:3]=[CH:4][CH:5]=[C:16]([CH3:18])[C:15]=1[NH:12][C:27](=[O:28])[C:26]1[CH:30]=[CH:31][C:23]([F:22])=[CH:24][CH:25]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
18.7 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C1=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
15.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
24.6 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(C(=O)Cl)C=C1
|
Step Three
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
to be mixed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
This mixed solution was cooled in ice
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
to be mixed
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the solution was stirred at room temperature for 2 hours
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to be reacted
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the reaction
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the washing, anhydride magnesium sulfate was added to the resulting organic layer
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
for drying
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After the drying, the mixture was subjected to gravity filtration
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a solid
|
WASH
|
Type
|
WASH
|
|
Details
|
This solid was washed with hexane, so that 38 g of N-(2,6-dimethylphenyl)-4-fluorobenzamide
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was prepared as a white solid with a yield of 100%
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC1=C(C(=CC=C1)C)NC(C1=CC=C(C=C1)F)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 100% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
